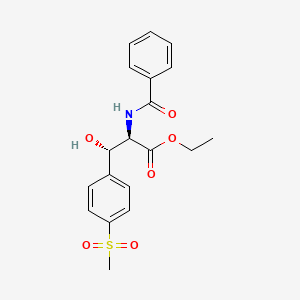

(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a hydroxy group, a methylsulfonyl group, and an ethyl ester group attached to a phenylalanine backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group of D-phenylalanine, followed by the introduction of the benzoyl group through acylation. The hydroxy group is then introduced via a hydroxylation reaction, and the methylsulfonyl group is added through sulfonylation. Finally, the ethyl ester group is introduced through esterification, typically using an alcohol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents can minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the benzoyl group can produce a secondary alcohol .

Wissenschaftliche Forschungsanwendungen

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and protein modifications.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzoyl-D-phenylalanine Ethyl Ester: Lacks the hydroxy and methylsulfonyl groups.

N-Benzoyl-beta-hydroxy-D-phenylalanine Ethyl Ester: Lacks the methylsulfonyl group.

N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-L-phenylalanine Ethyl Ester: The L-isomer of the compound.

Uniqueness

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is unique due to the presence of both the hydroxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These functional groups allow the compound to participate in a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

(bS)-N-Benzoyl-b-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a synthetic compound categorized as an amino acid derivative. Its unique structure, which includes a benzoyl group, a hydroxy group, and a methylsulfonyl moiety attached to the D-phenylalanine backbone, suggests potential biological activity that merits investigation. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₆S |

| Molecular Weight | 391.44 g/mol |

| CAS Number | 139164-32-2 |

| Appearance | White solid |

| Solubility | Soluble in chloroform, DMSO, methanol |

The biological activity of this compound is primarily assessed through structure-activity relationship studies. These studies indicate that modifications in its structure can significantly influence its interactions with biological targets such as enzymes and receptors. The compound has been predicted to exhibit anti-inflammatory and analgesic properties , likely due to its structural similarities with other bioactive compounds .

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects:

- Anti-inflammatory Activity: Similar compounds have shown inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), which are key mediators in inflammatory processes .

- Analgesic Properties: The structural characteristics suggest potential analgesic effects, akin to those observed in other benzoyl derivatives.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups can enhance the biological activity of this compound. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Benzoyl-D-phenylalanine | Benzoyl group attached to D-phenylalanine | Analgesic properties |

| 4-Methylsulfonyl-D-phenylalanine | Methylsulfonyl group attached to D-phenylalanine | Anti-inflammatory effects |

| N-Acetyl-D-phenylalanine | Acetyl group instead of benzoyl | Antipyretic activity |

These comparisons highlight the unique combination of functional groups in this compound that may enhance its biological activity compared to other compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Acid Activation: Activation of the carboxylic acid group.

- Benzoylation: Introduction of the benzoyl moiety.

- Hydroxymethylation: Addition of the hydroxy group.

- Methylsulfonation: Incorporation of the methylsulfonyl group.

These methods are critical for ensuring high purity and yield during synthesis .

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant biological activities against various cell lines. For example, compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .

Future Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound through:

- Optimizing Synthesis: Improving yield and purity.

- Expanding Biological Testing: Evaluating efficacy against a broader range of diseases.

- Investigating Mechanisms: Understanding the specific pathways affected by this compound.

Eigenschaften

Molekularformel |

C19H21NO6S |

|---|---|

Molekulargewicht |

391.4 g/mol |

IUPAC-Name |

ethyl (2R,3S)-2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22)/t16-,17+/m1/s1 |

InChI-Schlüssel |

UIHAMDONOCRMPP-SJORKVTESA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.